Enhanced Lipophilicity for Superior Predicted Membrane Permeability
The N1,N1-diethyl derivative demonstrates a computed XLogP3-AA of 1.9, which is a 0.7 log unit increase over the 1.2 value for the N1,N1-dimethyl analog [1][2]. According to Lipinski's Rule of Five and established ADME principles, this higher logP value places the diethyl compound in a more favorable range for passive transcellular permeability, a critical factor for oral bioavailability and intracellular target engagement.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine: 1.2 |
| Quantified Difference | +0.7 log units (58% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2024 release) |
Why This Matters
For medicinal chemistry programs, a 0.7 log unit increase is a significant shift that directly impacts a compound's ability to cross cell membranes, making the diethyl analog the preferred choice when permeability is a design goal.
- [1] PubChem. N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine. Compound Summary for CID 56831943. National Center for Biotechnology Information. View Source
- [2] PubChem. N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine. Compound Summary for CID 56831942. National Center for Biotechnology Information. View Source
